

Afzelechin 3-O-xyloside: A Comparative Guide to its Potential Structure-Activity Relationship

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Compound of Interest

Compound Name: Afzelechin 3-O-xyloside

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This guide provides a comparative analysis of the potential structure-activity relationships (SAR) of **Afzelechin 3-O-xyloside**, focusing on its antioxidant, anti-inflammatory, and enzyme inhibitory activities. Due to a lack of direct experimental data on **Afzelechin 3-O-xyloside**, this guide draws comparisons from its aglycone, (+)-afzelechin, and the general effects of glycosylation on flavonoid bioactivity.

Executive Summary

Afzelechin 3-O-xyloside is a glycosylated form of the flavan-3-ol, (+)-afzelechin. While (+)-afzelechin has demonstrated notable antioxidant and anti-inflammatory properties, the addition of a xyloside sugar moiety at the 3-O position is expected to modulate these activities. Generally, glycosylation of flavonoids can decrease their antioxidant capacity by masking hydroxyl groups crucial for radical scavenging. The impact on anti-inflammatory and enzyme inhibitory activities is variable and requires specific experimental evaluation. This guide synthesizes the available information on (+)-afzelechin and discusses the anticipated influence of xylosylation, providing a framework for future research and drug development.

Data Presentation: Comparative Biological Activities

Direct quantitative data for **Afzelechin 3-O-xyloside** is not readily available in published literature. The following tables summarize the known activities of its aglycone, (+)-afzelechin,

and provide a predictive comparison for **Afzelechin 3-O-xyloside** based on general SAR principles of flavonoid glycosides.

Table 1: Antioxidant Activity

Compound	Assay	IC50 / Activity	Reference Compound	IC50 / Activity
(+)-Afzelechin	DPPH Radical Scavenging	Moderate to Strong	Trolox	-
ABTS Radical Scavenging	IC50 = 23.7 μ M	-	-	
Afzelechin 3-O-xyloside	DPPH Radical Scavenging	Predicted Lower	(+)-Afzelechin	Moderate to Strong
ABTS Radical Scavenging	Predicted Higher IC50	(+)-Afzelechin	IC50 = 23.7 μ M	

Note: The antioxidant activity of **Afzelechin 3-O-xyloside** is predicted to be lower than its aglycone due to the glycosidic bond at the C3 hydroxyl group, which is important for radical scavenging.

Table 2: Anti-inflammatory Activity

Compound	Target	Effect	Cell Line / Model
(+)-Afzelechin	COX-2	Inhibition	TNF- α -stimulated HepG2 cells[1]
iNOS	Inhibition	LPS-activated human umbilical vein endothelial cells (HUVECs)[2][3]	
Afzelechin 3-O-xyloside	COX-2	Unknown	-
iNOS	Unknown	-	

Note: The effect of xylosylation on the anti-inflammatory activity of afzelechin is unknown and requires experimental validation.

Table 3: Enzyme Inhibitory Activity

Compound	Enzyme	IC50 / ID50
(+)-Afzelechin	α -glucosidase	ID50 = 0.13 mM[4]
Afzelechin 3-O-xyloside	α -glucosidase	Predicted Higher IC50

Note: Glycosylation of flavonoids has been observed to generally decrease their inhibitory activity against enzymes like α -glucosidase.

Structure-Activity Relationship Analysis

The biological activity of flavonoids like afzelechin is intrinsically linked to their chemical structure. The number and position of hydroxyl groups, as well as the presence of glycosidic linkages, are key determinants of their pharmacological effects.

The Role of the Aglycone: (+)-Afzelechin

(+)-Afzelechin, a flavan-3-ol, possesses a dihydroxylated A-ring and a monohydroxylated B-ring. The hydroxyl groups, particularly the one at the C3 position of the C-ring, are crucial for its antioxidant activity through hydrogen atom donation to scavenge free radicals. Its anti-inflammatory effects are attributed to the inhibition of pro-inflammatory enzymes like COX-2 and iNOS[1][2][3].

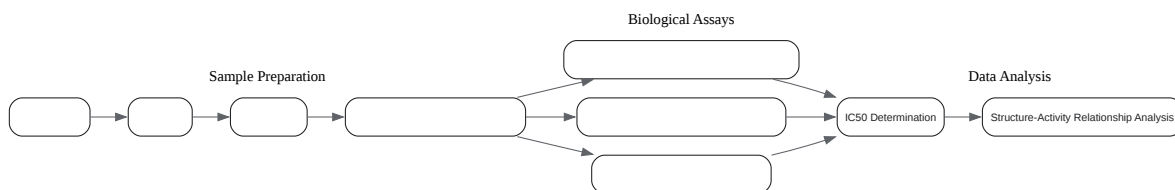
The Influence of 3-O-Xylosylation

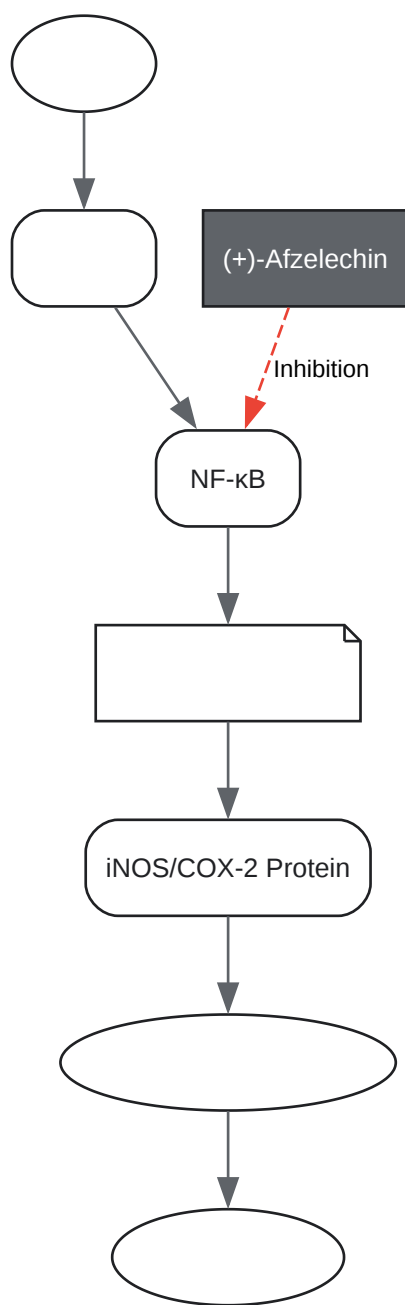
The attachment of a xylose sugar to the 3-hydroxyl group of afzelechin to form **Afzelechin 3-O-xyloside** is expected to alter its bioactivity:

- **Antioxidant Activity:** The C3-OH group is a primary site for radical scavenging. Masking this group with a xyloside moiety is likely to reduce the compound's ability to donate a hydrogen atom, thereby decreasing its antioxidant potential compared to the aglycone.

- **Anti-inflammatory and Enzyme Inhibitory Activity:** The effect of glycosylation on these activities is more complex. The sugar moiety can influence the molecule's solubility, steric hindrance, and interaction with enzyme binding sites. While in some cases glycosylation can enhance bioavailability, it often reduces the direct inhibitory effect on enzymes.

Mandatory Visualizations





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